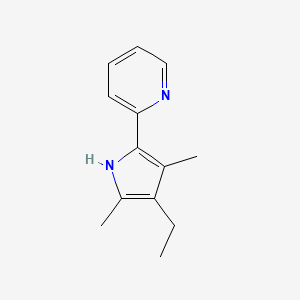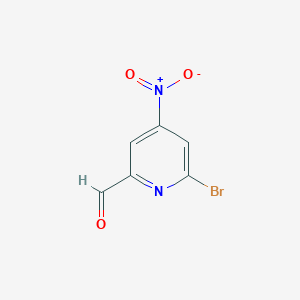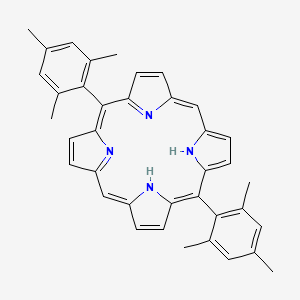
4,6-Dichloro-7-fluoroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-7-fluoroquinazoline is a quinazoline derivative characterized by the presence of chlorine and fluorine atoms at specific positions on the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-7-fluoroquinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 4,6-dichloroquinazoline with a fluorinating agent to introduce the fluorine atom at the 7-position. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as zinc chloride (ZnCl2) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps like purification through crystallization or chromatography to ensure the desired purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Dichloro-7-fluoroquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives with potential biological activities .
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown promise in biological studies, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-7-fluoroquinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative being studied .
Comparaison Avec Des Composés Similaires
4,6-Dichloroquinazoline: Lacks the fluorine atom at the 7-position.
7-Fluoroquinazoline: Lacks the chlorine atoms at the 4 and 6 positions.
4,6-Dichloro-2-methylquinazoline: Contains a methyl group at the 2-position instead of a fluorine atom at the 7-position.
Uniqueness: 4,6-Dichloro-7-fluoroquinazoline is unique due to the specific combination of chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for the exploration of diverse chemical reactions and potential therapeutic applications .
Propriétés
Formule moléculaire |
C8H3Cl2FN2 |
|---|---|
Poids moléculaire |
217.02 g/mol |
Nom IUPAC |
4,6-dichloro-7-fluoroquinazoline |
InChI |
InChI=1S/C8H3Cl2FN2/c9-5-1-4-7(2-6(5)11)12-3-13-8(4)10/h1-3H |
Clé InChI |
CABBTLAYNAFWRT-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Cl)F)N=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]ethanone](/img/structure/B12866837.png)

![2-Chlorobenzo[d]oxazole-7-carbaldehyde](/img/structure/B12866854.png)
![3-Pyrrolidinecarboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-5-oxo-](/img/structure/B12866858.png)


![2,4-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12866882.png)


![2-Bromo-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12866906.png)

![6-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12866914.png)
